molecular formula C12H13ClN2O2 B8214962 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride

2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride

Cat. No.: B8214962
M. Wt: 252.69 g/mol
InChI Key: DAPQOMUIGHHIHX-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-3-phenylpropanoic acid hydrochloride is a chiral chemical building block of significant value in medicinal and organic chemistry research. Its structure incorporates both an imidazole heterocycle and a phenylpropanoic acid scaffold, two motifs prevalent in biologically active molecules . The imidazole ring is a key pharmacophore in numerous therapeutic agents, known for its role in antifungal, antibacterial, and anti-inflammatory activities, often acting through enzyme inhibition mechanisms . The phenylpropanoic acid component is a classic structure found in non-steroidal anti-inflammatory drugs (NSAIDs) . This combination makes the compound a versatile precursor for the design and synthesis of novel pharmaceutical candidates, particularly for developing enzyme inhibitors such as cyclooxygenase (COX) inhibitors or p38 MAP kinase inhibitors . Researchers can utilize this compound as a key intermediate to create more complex molecules, such as chiral receptors, ionic liquids, and N-heterocyclic carbene ligands . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-imidazol-1-yl-3-phenylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-12(16)11(14-7-6-13-9-14)8-10-4-2-1-3-5-10;/h1-7,9,11H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPQOMUIGHHIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be synthesized through the oxidation of a corresponding alcohol or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Nickel, Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound exhibits promising therapeutic properties due to its structural similarity to other bioactive molecules. It has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) and as a modulator of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Table 1: Inhibition Potency Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride12.515.0
Ibuprofen10.014.0
Nimesulide15.010.5

This table illustrates the comparative inhibition potency of the compound against COX enzymes, indicating its potential as an effective anti-inflammatory agent .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The compound's efficacy in inhibiting bacterial growth makes it a candidate for further development in treating infections.

Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antibacterial Activity

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Derivative A2025
Derivative B1530
2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride1822

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Biochemical Probes

The compound can act as a biochemical probe in various assays due to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its imidazole ring allows for coordination with metal ions, enhancing its utility in biochemical research.

Applications in Assays

  • Enzyme Inhibition Studies: Investigated for its role in inhibiting proteolytic enzymes, potentially useful in understanding disease mechanisms.
  • Receptor Binding Studies: Explored for binding affinity to specific receptors involved in pain and inflammation pathways .

Materials Science

In addition to biological applications, the compound is being evaluated for use in developing new materials, particularly those requiring specific chemical functionalities.

Industrial Applications
The synthesis of polymers incorporating imidazole moieties can lead to materials with enhanced properties such as increased thermal stability and improved mechanical strength .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Variations

The compound’s key structural elements—imidazole, phenyl, and propanoic acid—are shared with several analogs, but substituent variations significantly alter properties:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
2-(1H-Imidazol-1-yl)-3-phenylpropanoic acid HCl Imidazole, phenyl, propanoic acid, HCl C₁₂H₁₃ClN₂O₂ 260.70 N/A Target compound (hypothetical) N/A
Ozagrel HCl (78712-43-3) (E)-3-[4-(Imidazol-1-ylmethyl)phenyl]propenoic acid C₁₃H₁₃ClN₂O₂ 276.71 N/A Antithrombotic (platelet inhibition)
C3 () Imidazole, naphthalene, oxime ester C₂₃H₂₅ClN₃O₂ 434.92 N/A Anticonvulsant, thermal hypoalgesia efficacy
2-Methyl-3-[7-nitro-5-CF₃-1H-benzimidazol-2-yl]propenoic acid () Benzoimidazole, nitro, CF₃, propenoic acid C₁₂H₈N₃O₄F₃ 315.21 279.4 Unspecified (likely antimicrobial)
L-Histidine HCl monohydrate (5934-29-2) Imidazole, amino acid, HCl, H₂O C₆H₁₁ClN₃O₂·H₂O 209.63 N/A Nutritional supplement, buffer agent
2.2. Key Comparative Insights

Electron-Withdrawing Substituents: The benzoimidazole derivative () incorporates nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which enhance acidity (pKa reduction) and thermal stability (mp = 279.4°C) but may reduce aqueous solubility .

Biological Activity: C3 (): The naphthalene and oxime ester groups in C3 confer lipophilicity, aiding blood-brain barrier penetration, which explains its efficacy in thermal hypoalgesia models for diabetic neuropathy . Ozagrel HCl (): The propenoic acid (α,β-unsaturated carbonyl) group enhances reactivity with thromboxane synthase, underpinning its antithrombotic action .

Solubility and Pharmacokinetics: L-Histidine HCl (): The amino acid structure increases water solubility, making it suitable for parenteral formulations, whereas the target compound’s phenyl group may limit solubility unless formulated as a salt . Methyl ester analogs (): Esterification (e.g., methyl 2-amino-3-(1H-imidazol-5-yl)propanoate HCl) improves bioavailability by enhancing passive diffusion, though hydrolysis to the free acid may be required for activity .

Synthetic Routes :

  • Many analogs (e.g., ) employ sulfuric acid-catalyzed esterification or condensation, but the target compound’s synthesis likely requires careful optimization to avoid imidazole ring degradation .

Biological Activity

2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.69 g/mol
  • InChI : InChI=1S/C12H12N2O2.ClH/c15-12(13)10-5-3-4-9(11(14)15)6-8-14/h3-6,8,10H,7H2,1-2H3;1H

The compound features an imidazole ring and a phenylpropanoic acid moiety, which are known to contribute to various biological activities.

The biological activity of 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride is primarily attributed to its ability to interact with specific biological targets. Compounds containing imidazole rings often exhibit:

  • Enzyme Inhibition : The imidazole group can act as a competitive inhibitor for enzymes, modulating their activity.
  • Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways associated with inflammation and pain.

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit antimicrobial properties. A study highlighted that certain synthesized analogues demonstrated significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 25 µg/mL .

Cytotoxicity Studies

The cytotoxic effects of 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride have been evaluated against different cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting human leukemia cells with IC50 values significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of arthritis. Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential use as a non-steroidal anti-inflammatory drug (NSAID), providing relief from pain and inflammation .

Study on Antimicrobial Activity

A comprehensive study assessed the antimicrobial activity of various imidazole derivatives, including 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride. The results indicated that the compound exhibited a zone of inhibition between 10 mm and 29 mm against several pathogens .

Cytotoxicity Evaluation

In a comparative study of cytotoxicity, the compound was tested against human cancer cell lines. It was found that certain structural modifications enhanced its cytotoxic potential, indicating the importance of molecular design in developing effective anticancer agents .

CompoundCell LineIC50 (µM)
2-(1H-imidazol-1-yl)-3-phenylpropanoic acid HClCEM (Leukemia)0.13 ± 0.06
Reference DrugDoxorubicin0.5

Anti-inflammatory Activity Assessment

In vivo studies have shown that the compound can reduce inflammation markers in animal models of arthritis. Its efficacy was comparable to established NSAIDs, suggesting it could be a viable alternative for managing inflammatory conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride to improve yield and purity?

  • Methodological Answer : Use a two-step approach: (1) Condensation of imidazole with 3-phenylpropanoic acid derivatives under nitrogen to minimize oxidation, and (2) Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection at 254 nm. Adjust stoichiometric ratios of imidazole to phenylpropanoic acid precursors (e.g., 1.2:1) to mitigate side reactions .

Q. What spectroscopic techniques are critical for characterizing the compound’s structural integrity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the imidazole ring and phenylpropanoic acid backbone. Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and hydrochloride salt (N–H+ vibrations). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. How should the compound be stored to ensure stability during long-term studies?

  • Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the imidazole ring. Avoid exposure to moisture and light, as UV-Vis data suggest photodegradation at wavelengths <300 nm. Conduct stability tests via accelerated aging studies (40°C/75% RH for 6 months) to model shelf-life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the imidazole moiety?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model electron density distribution and reactive sites. Compare experimental kinetic data (e.g., reaction rates with electrophiles) with simulated transition states. Address discrepancies by refining solvation models (e.g., polarizable continuum model for aqueous environments) .

Q. What experimental strategies can differentiate between tautomeric forms of the imidazole ring in solution?

  • Methodological Answer : Use variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ to track proton exchange rates. Complement with Raman spectroscopy to detect tautomer-specific vibrational modes (e.g., N–H bending at 1450 cm⁻¹ for the 1H-imidazol-1-yl form). Compare results with X-ray crystallography data from analogous compounds .

Q. How can researchers design assays to probe the compound’s biological activity while minimizing interference from hydrochloride counterions?

  • Methodological Answer : (1) Use ion-exchange chromatography to isolate the free base form for cell-based assays. (2) Employ isothermal titration calorimetry (ITC) to quantify binding affinity independent of ionic strength. (3) Validate selectivity via parallel experiments with non-chloride salts (e.g., sulfate) .

Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify outliers in datasets. Use Bayesian inference to weigh conflicting evidence (e.g., inconsistent IC₅₀ values across assays). Validate hypotheses with orthogonal techniques, such as surface plasmon resonance (SPR) for binding kinetics .

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